1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid
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Overview
Description
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a piperidine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with piperidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .
Industrial production methods often utilize more efficient and scalable processes. These may include one-pot multicomponent reactions, microwave irradiation, and other advanced techniques to enhance yield and purity .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as piperidine or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Piperidine-2-carboxylic acid: A key intermediate in the synthesis of piperidine-based compounds.
Benzothiazole: The parent compound, which forms the basis for many derivatives with diverse applications.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a broader range of reactions and applications compared to its individual components .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBCPKMRCVDJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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